REACTION_SMILES
|
[CH3:1][c:2]1[cH:3][cH:4][c:5]([S:6]([O:7][CH2:12][CH:13]2[O:14][c:15]3[cH:16][c:17]([S:23](=[O:24])(=[O:25])[CH3:26])[cH:18][cH:19][c:20]3[CH2:21][CH2:22]2)(=[O:8])=[O:9])[cH:10][cH:11]1.[CH3:27][CH2:28][NH2:29]>>[CH2:12]([CH:13]1[O:14][c:15]2[cH:16][c:17]([S:23](=[O:24])(=[O:25])[CH3:26])[cH:18][cH:19][c:20]2[CH2:21][CH2:22]1)[NH:29][CH2:28][CH3:27]
|
Name
|
Cc1ccc(S(=O)(=O)OCC2CCc3ccc(S(C)(=O)=O)cc3O2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)OCC2CCc3ccc(S(C)(=O)=O)cc3O2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN
|
Name
|
|
Type
|
product
|
Smiles
|
CCNCC1CCc2ccc(S(C)(=O)=O)cc2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |